CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C({10})H({11})Cl({2})IN({2})O(_{2}) This compound is notable for its complex structure, which includes a pyridine ring substituted with chlorine and iodine atoms, and a carbamate ester functional group
Mechanism of Action
Target of Action
Similar compounds are often used as protecting groups in organic synthesis, particularly for the protection of amino groups .
Mode of Action
Tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate likely interacts with its targets through a process known as deprotection. The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group can be removed under certain conditions, allowing the previously protected amino group to participate in further reactions .
Biochemical Pathways
The compound’s role as a protecting group suggests it may be involved in a variety of biochemical synthesis pathways, particularly those involving amino acids and peptides .
Result of Action
The primary result of the action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is the protection of amino groups during organic synthesis, preventing these groups from reacting until the appropriate time . This allows for greater control over the synthesis process and can help to increase the yield of the desired product .
Action Environment
The action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol, and the reactions take place under room temperature conditions . The stability of the compound and its efficacy as a protecting group can also be influenced by factors such as pH and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated and iodinated to introduce the necessary substituents.
Formation of the Carbamate Ester: The chlorinated and iodinated pyridine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors for precise control of reaction conditions and large-scale purification systems to handle bulk quantities.
Chemical Reactions Analysis
Types of Reactions
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and its substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include sodium borohydride.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carbamic acid and tert-butanol.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- CArbamic acid, N-(4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester
- CArbamic acid, N-(5-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester
- CArbamic acid, N-(4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct advantages in terms of binding specificity and reactivity compared to similar compounds with only one type of halogen substituent.
Properties
IUPAC Name |
tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-6-4-5(13)7(11)8(12)14-6/h4H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKDYKJQSRILEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.